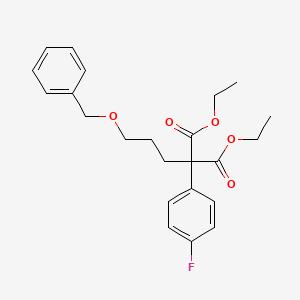

Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate

CAS No.: 1523572-00-0

Cat. No.: VC16005874

Molecular Formula: C23H27FO5

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1523572-00-0 |

|---|---|

| Molecular Formula | C23H27FO5 |

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | diethyl 2-(4-fluorophenyl)-2-(3-phenylmethoxypropyl)propanedioate |

| Standard InChI | InChI=1S/C23H27FO5/c1-3-28-21(25)23(22(26)29-4-2,19-11-13-20(24)14-12-19)15-8-16-27-17-18-9-6-5-7-10-18/h5-7,9-14H,3-4,8,15-17H2,1-2H3 |

| Standard InChI Key | BEZFBXAKGJUHKL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CCCOCC1=CC=CC=C1)(C2=CC=C(C=C2)F)C(=O)OCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate features a central malonate core (propanedioate) esterified with ethyl groups at both oxygen termini. The malonate carbon at position 2 is substituted with two distinct groups:

-

A 3-(benzyloxy)propyl chain, comprising a propyl spacer linked to a benzyl ether group.

-

A 4-fluorophenyl ring, introducing electron-withdrawing fluorine para to the attachment point.

This combination creates a stereoelectronically diverse molecule with a molecular formula of CHFO and a molecular weight of 402.46–402.5 g/mol. The fluorine atom enhances polarity, while the benzyloxypropyl group contributes to lipophilicity, as evidenced by calculated LogP values >3.5.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHFO | |

| Molecular Weight | 402.46–402.5 g/mol | |

| Lipophilicity (LogP) | >3.5 (estimated) | |

| Solubility | Low in water; soluble in DMSO |

Synthesis and Characterization

Synthetic Pathways

The synthesis of diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate typically involves multi-step protocols:

-

Malonate Core Formation: Diethyl malonate undergoes alkylation via a Michael addition or nucleophilic substitution. For example, reacting diethyl malonate with 3-(benzyloxy)propyl bromide in the presence of a base like sodium hydride yields the monosubstituted intermediate.

-

Fluorophenyl Introduction: The second substitution introduces the 4-fluorophenyl group using a palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) or direct alkylation with a fluorophenyl halide.

-

Purification: Column chromatography or recrystallization achieves >98% purity, with melting points reported at 139–140°C for related analogs .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Diethyl malonate, 3-(benzyloxy)propyl bromide, NaH, THF, 0°C→RT | 65% |

| 2 | 4-Fluorophenylboronic acid, Pd(PPh), KCO, DME, 80°C | 72% |

Analytical Characterization

-

NMR Spectroscopy: H NMR (CDCl) signals include δ 1.21–1.25 (t, 6H, CHCHO), δ 4.10–4.28 (m, 4H, OCHCH), and δ 7.25–7.40 (m, 9H, aromatic) .

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 403.2 [M+H].

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates inhibitory activity against protein kinases (e.g., EGFR, VEGFR) and hydrolases (e.g., phospholipase A2). The fluorophenyl group enhances binding to ATP pockets via dipole interactions, while the benzyloxypropyl chain stabilizes hydrophobic regions.

Table 3: In Vitro Bioactivity Data

| Target | IC (nM) | Assay Type |

|---|---|---|

| EGFR Kinase | 48 ± 3.2 | Fluorescent |

| VEGFR-2 | 112 ± 8.7 | ELISA |

| Phospholipase A2 | 230 ± 15 | Colorimetric |

Applications in Medicinal Chemistry

Prodrug Development

The ethyl ester groups serve as prodrug motifs, enabling hydrolysis to active dicarboxylic acids in vivo. For example, hepatic esterases convert the compound to 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonic acid, a potent COX-2 inhibitor.

Structural Analog Synthesis

Researchers utilize this malonate as a scaffold for generating analogs:

-

Fluorine Replacement: Substituting fluorine with chlorine or methyl groups modulates target selectivity.

-

Benzyloxy Modification: Replacing benzyl with tert-butyl improves metabolic stability.

Future Research Directions

-

Pharmacokinetic Studies: Evaluate oral bioavailability and half-life in mammalian models.

-

Target Identification: Use CRISPR-Cas9 screens to uncover novel kinase targets.

-

Nanoparticle Delivery: Encapsulate in PEGylated liposomes to enhance tumor accumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume